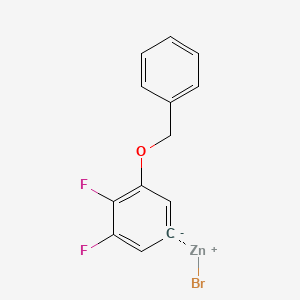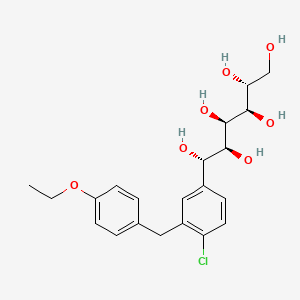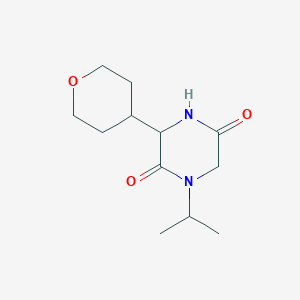
1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an isopropyl group and a tetrahydro-2H-pyran-4-yl group. Its distinct chemical properties make it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. For instance, a reaction mixture containing LiAlH4 and tetrahydrofuran (THF) is prepared under an inert atmosphere. The ester precursor is then added dropwise to the mixture at 0°C, followed by stirring until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride hydrate
- O-(tetrahydro-2H-pyran-2-yl)hydroxylamine
Uniqueness
Compared to similar compounds, 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
特性
分子式 |
C12H20N2O3 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
3-(oxan-4-yl)-1-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H20N2O3/c1-8(2)14-7-10(15)13-11(12(14)16)9-3-5-17-6-4-9/h8-9,11H,3-7H2,1-2H3,(H,13,15) |
InChIキー |
MRDXXVGDQPYVFT-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC(=O)NC(C1=O)C2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




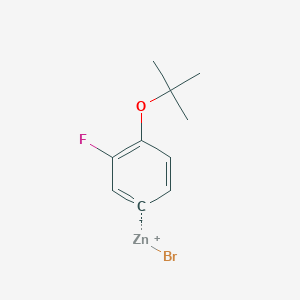
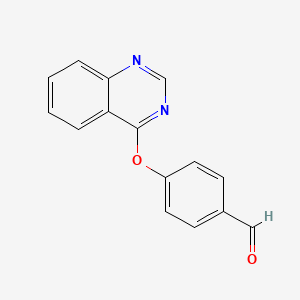
![3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14885488.png)
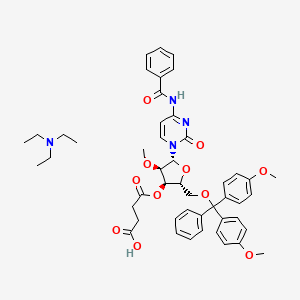
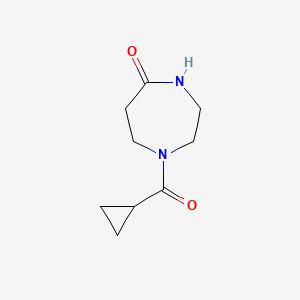
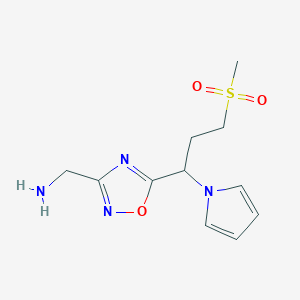
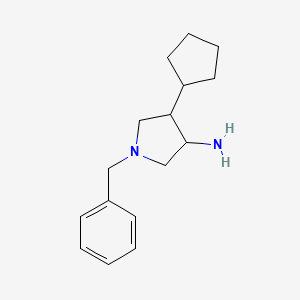
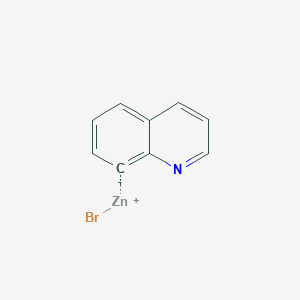

![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
